2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. Heterocyclic compounds, particularly those containing nitrogen, are of significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities . This compound is part of the 1,2,4-triazolo[1,5-a]pyridine family, which is known for its various applications in medicinal chemistry, including acting as inhibitors for different enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields .
Industrial Production Methods
Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines often involve oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide are also used . Another approach involves the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen and a copper bromide/1,10-phenanthroline system .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizers like sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide, PIFA, iodine/potassium iodide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the triazolo[1,5-a]pyridine ring.
Reduction: Reduced derivatives, such as amino derivatives.
Substitution: Substituted derivatives at the nitro group.
Scientific Research Applications
2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and thereby modulating immune responses . As a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for various cellular processes, including cell growth and immune function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another nitrogen-containing heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: A broader class of compounds with various substitutions on the triazolo[1,5-a]pyridine ring.
Uniqueness
2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C7H7N5O2 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H7N5O2/c1-4-2-3-11-6(5(4)12(13)14)9-7(8)10-11/h2-3H,1H3,(H2,8,10) |
InChI Key |
QPKHGWJNSCMKAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=NN2C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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